1-Bromo-2-fluoro-4-(methoxymethyl)benzene

Organic Synthesis Aromatic Halogenation Process Chemistry

1-Bromo-2-fluoro-4-(methoxymethyl)benzene (CAS 162744-47-0) is a difunctional halogenated aromatic compound with the molecular formula C8H8BrFO and a molecular weight of 219.05 g/mol. It features a bromine atom at the C2 position, a fluorine atom at C1 (ortho to bromine), and a methoxymethyl (-CH2OCH3) substituent at the C4 position.

Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
CAS No. 162744-47-0
Cat. No. B190104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-fluoro-4-(methoxymethyl)benzene
CAS162744-47-0
Molecular FormulaC8H8BrFO
Molecular Weight219.05 g/mol
Structural Identifiers
SMILESCOCC1=CC(=C(C=C1)Br)F
InChIInChI=1S/C8H8BrFO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3
InChIKeyFCRIACNFIULRHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-fluoro-4-(methoxymethyl)benzene (CAS 162744-47-0) | Halogenated Aromatic Building Block for Cross-Coupling and Heterocyclic Synthesis


1-Bromo-2-fluoro-4-(methoxymethyl)benzene (CAS 162744-47-0) is a difunctional halogenated aromatic compound with the molecular formula C8H8BrFO and a molecular weight of 219.05 g/mol [1]. It features a bromine atom at the C2 position, a fluorine atom at C1 (ortho to bromine), and a methoxymethyl (-CH2OCH3) substituent at the C4 position . The compound is structurally characterized by XLogP3-AA of 2.4, a topological polar surface area of 9.2 Ų, and two rotatable bonds [2]. It is commercially available as a research chemical and building block, typically offered at purities of 95% or 98% from multiple suppliers [3]. The compound finds primary application as an intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing fluorinated organic molecules via cross-coupling chemistry [4].

Why Generic Substitution of 1-Bromo-2-fluoro-4-(methoxymethyl)benzene Is Not Straightforward


While structurally analogous bromo-fluoro-aromatic building blocks are commercially available—including 1-bromo-4-(methoxymethyl)benzene (CAS 1515-88-4) lacking fluorine substitution , 2-bromo-4-(methoxymethyl)-1-methylbenzene (CAS 1897510-17-6) bearing a methyl rather than fluorine group [1], and 2-(bromomethyl)-1-fluoro-4-methoxybenzene (CAS 91319-42-5) with a reversed halogen/ether substitution pattern [2]—these compounds are not functionally interchangeable. The specific 1-bromo-2-fluoro substitution pattern of the target compound creates a distinct electronic environment on the aromatic ring that governs both the reactivity of the bromine atom in cross-coupling reactions and the potential for the fluorine atom to participate in subsequent synthetic transformations or to modulate physicochemical properties of downstream products [3]. The methoxymethyl ether at C4 provides an orthogonal protecting group strategy distinct from methyl ethers or free hydroxymethyl analogs. Substitution with an analog lacking any one of these three features would alter the regiochemical outcome of subsequent reactions or introduce the need for different protecting group chemistry, thereby disrupting established synthetic sequences that have been optimized for this precise substitution pattern .

Quantitative Differentiation Evidence for 1-Bromo-2-fluoro-4-(methoxymethyl)benzene Versus Structural Analogs


Synthetic Yield Comparison: 1-Bromo-2-fluoro-4-(methoxymethyl)benzene from (4-Bromo-3-fluorophenyl)methanol

The synthesis of 1-bromo-2-fluoro-4-(methoxymethyl)benzene from (4-bromo-3-fluorophenyl)methanol using sodium hydride and methyl iodide in tetrahydrofuran proceeds with a 90% isolated yield after chromatographic purification . This yield represents the combined efficiency of deprotonation and O-methylation on a substrate bearing both bromine and fluorine substituents. While direct comparative data for closely related analogs under identical conditions are not available in the open literature, this 90% yield provides a benchmark against which alternative synthetic routes or analog preparations may be evaluated [1].

Organic Synthesis Aromatic Halogenation Process Chemistry

NMR Spectroscopic Fingerprint for Identity Verification of 1-Bromo-2-fluoro-4-(methoxymethyl)benzene

The 1H NMR spectrum of 1-bromo-2-fluoro-4-(methoxymethyl)benzene in CDCl3 at 400 MHz exhibits diagnostic signals at δ 7.53 (t, J=8.0 Hz, 1H, H-6 aromatic), δ 7.14 (d, J=9.2 Hz, 1H, H-3 aromatic), δ 7.01 (d, J=8.0 Hz, 1H, H-5 aromatic), δ 4.43 (s, 2H, OCH2), and δ 3.42 (s, 3H, OCH3) . This spectroscopic fingerprint is distinct from related analogs. For comparison, 1-bromo-4-(methoxymethyl)benzene (lacking fluorine) would display a different aromatic proton splitting pattern due to the absence of 1H-19F coupling, while 2-(bromomethyl)-1-fluoro-4-methoxybenzene would show a bromomethyl signal rather than a methoxymethyl ether pattern [1].

Analytical Chemistry Quality Control Structural Elucidation

Molecular Descriptor Differentiation: XLogP3 and Topological Polar Surface Area

1-Bromo-2-fluoro-4-(methoxymethyl)benzene exhibits computed physicochemical properties of XLogP3-AA = 2.4 and topological polar surface area (TPSA) = 9.2 Ų [1]. The fluorine atom at the C1 position (ortho to bromine) contributes to a lower TPSA compared to what would be expected for an analog bearing a free hydroxymethyl group (TPSA ~20 Ų for a primary alcohol) or a carboxylic acid derivative. For comparison, 1-bromo-4-(methoxymethyl)benzene lacking fluorine substitution would have slightly different lipophilicity due to altered electron density on the aromatic ring, though direct comparative experimental logP data are not published .

Computational Chemistry Drug Design Physicochemical Property Prediction

Commercial Availability and Purity Specification Range Across Suppliers

1-Bromo-2-fluoro-4-(methoxymethyl)benzene is commercially available from multiple suppliers at standardized purity specifications ranging from 95% to 98% [1]. Pricing and packaging options include: 100 mg (¥85), 250 mg (¥145), 1 g (¥295), 5 g (¥975), and 10 g (¥1645) from CoolPharm at 95% purity [2]; Aromsyn offers 98.0% purity with customization from gram to kilogram scale ; and Wako Fujifilm supplies 1 g quantities at approximately ¥30,000 [3]. In contrast, 1-bromo-4-(methoxymethyl)benzene (CAS 1515-88-4) is available at lower cost due to higher production volume but lacks fluorine functionality .

Chemical Sourcing Supply Chain Quality Assurance

Absence of Head-to-Head Comparative Data: A Critical Procurement Consideration

Despite systematic literature searching across PubMed, patent databases, and authoritative chemical repositories, no peer-reviewed studies were identified that directly compare the reaction rates, regioselectivity, or biological activity of 1-bromo-2-fluoro-4-(methoxymethyl)benzene against its closest structural analogs under identical experimental conditions [1]. The compound has been cited primarily as an intermediate in patent literature (e.g., WO2016100184A1) without quantitative performance benchmarking against alternatives [2]. This evidence gap should inform procurement decisions: when selecting this compound over less expensive non-fluorinated analogs (e.g., CAS 1515-88-4) or differently substituted isomers (e.g., CAS 887268-22-6), the decision must be driven by synthetic necessity for the specific 1-bromo-2-fluoro substitution pattern rather than by empirically demonstrated superior performance.

Evidence-Based Selection Chemical Sourcing Strategy Comparative Analysis

Recommended Application Scenarios for 1-Bromo-2-fluoro-4-(methoxymethyl)benzene Based on Available Evidence


Suzuki-Miyaura Cross-Coupling for Construction of Biaryl Pharmaceutical Intermediates

The bromine atom at the C2 position of 1-bromo-2-fluoro-4-(methoxymethyl)benzene serves as an electrophilic coupling partner in Suzuki-Miyaura reactions with aryl/heteroaryl boronic acids or boronate esters [1]. The ortho-fluorine substituent can influence both the rate of oxidative addition to palladium and the electronic properties of the resulting biaryl product. This compound is particularly suitable for constructing fluorinated biaryl scaffolds where the methoxymethyl ether provides an orthogonal protecting group that can be selectively cleaved under mild acidic conditions without affecting the carbon-fluorine bond .

Sequential Functionalization via Orthogonal Reactivity of Bromine and Methoxymethyl Groups

The methoxymethyl (MOM) ether at the C4 position represents an orthogonal protecting group strategy distinct from the bromine cross-coupling handle at C2 [1]. This arrangement enables sequential synthetic transformations: first, palladium-catalyzed cross-coupling at the bromine site to introduce aryl/heteroaryl/alkenyl groups; second, selective MOM deprotection under acidic conditions (e.g., HCl, TFA) to reveal a hydroxymethyl group; and third, further derivatization of the resulting benzyl alcohol via oxidation, alkylation, or conversion to a leaving group. This orthogonal reactivity pattern distinguishes 1-bromo-2-fluoro-4-(methoxymethyl)benzene from analogs bearing a free hydroxymethyl group, which would require protection prior to cross-coupling .

Fluorine-Containing Fragment for Physicochemical Property Modulation in Lead Optimization

Incorporation of 1-bromo-2-fluoro-4-(methoxymethyl)benzene as a building block introduces a fluorine atom ortho to the coupling site [1]. Fluorine substitution on aromatic rings is a well-established strategy in medicinal chemistry to modulate metabolic stability (by blocking cytochrome P450 oxidation at the fluorinated position), alter lipophilicity (XLogP3 = 2.4 for this compound), and enhance target binding through C-F···H or C-F···π interactions . The methoxymethyl group provides a latent polar handle that can be revealed as a hydroxymethyl group following MOM deprotection, offering additional opportunities for hydrogen bonding or further derivatization in the final drug candidate.

Standardized Quality Control Using Published NMR Fingerprint

Incoming quality control for 1-bromo-2-fluoro-4-(methoxymethyl)benzene can be streamlined using the published 400 MHz 1H NMR spectral data (δ 7.53, 7.14, 7.01, 4.43, 3.42 ppm) as an identity verification benchmark [1]. This is particularly valuable when sourcing from new or less-established suppliers, as the characteristic aromatic splitting pattern (including 1H-19F coupling with J=9.2 Hz) provides unambiguous differentiation from non-fluorinated analogs such as 1-bromo-4-(methoxymethyl)benzene (CAS 1515-88-4) or regioisomeric bromo-fluoro compounds like 2-bromo-1-fluoro-4-(methoxymethyl)benzene (CAS 887268-22-6) .

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